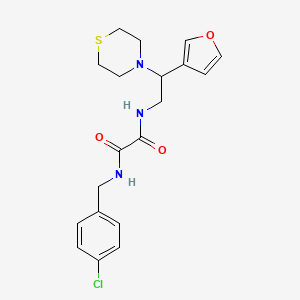

N1-(4-chlorobenzyl)-N2-(2-(furan-3-yl)-2-thiomorpholinoethyl)oxalamide

CAS No.: 2034597-84-5

Cat. No.: VC4894326

Molecular Formula: C19H22ClN3O3S

Molecular Weight: 407.91

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034597-84-5 |

|---|---|

| Molecular Formula | C19H22ClN3O3S |

| Molecular Weight | 407.91 |

| IUPAC Name | N-[(4-chlorophenyl)methyl]-N'-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]oxamide |

| Standard InChI | InChI=1S/C19H22ClN3O3S/c20-16-3-1-14(2-4-16)11-21-18(24)19(25)22-12-17(15-5-8-26-13-15)23-6-9-27-10-7-23/h1-5,8,13,17H,6-7,9-12H2,(H,21,24)(H,22,25) |

| Standard InChI Key | BFZBMPLETKWQOA-UHFFFAOYSA-N |

| SMILES | C1CSCCN1C(CNC(=O)C(=O)NCC2=CC=C(C=C2)Cl)C3=COC=C3 |

Introduction

N1-(4-chlorobenzyl)-N2-(2-(furan-3-yl)-2-thiomorpholinoethyl)oxalamide is a complex organic compound featuring diverse functional groups, including a chlorobenzyl moiety, a furan ring, and a thiomorpholine structure. This compound is of interest in various scientific fields due to its potential biological activities and applications in medicinal chemistry. The unique structure of this compound allows for interactions with biological targets, making it a candidate for further research into its efficacy as a therapeutic agent.

Synthesis

The synthesis of N1-(4-chlorobenzyl)-N2-(2-(furan-3-yl)-2-thiomorpholinoethyl)oxalamide typically involves multi-step organic reactions. A common synthetic route begins with the reaction of 4-chlorobenzylamine with oxalyl chloride to form an intermediate oxalamide. This intermediate is then reacted with 2-(furan-3-yl)-2-thiomorpholinoethylamine under controlled conditions to yield the final product. The reaction conditions often require solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Synthesis Steps:

-

Formation of Intermediate Oxalamide: React 4-chlorobenzylamine with oxalyl chloride.

-

Final Product Formation: React the intermediate with 2-(furan-3-yl)-2-thiomorpholinoethylamine.

Potential Applications

N1-(4-chlorobenzyl)-N2-(2-(furan-3-yl)-2-thiomorpholinoethyl)oxalamide is notable for its potential applications in medicinal chemistry. Its unique structure allows for interactions with biological targets, making it a candidate for further research into its efficacy as a therapeutic agent. The compound's mechanism of action involves its interaction with specific molecular targets within biological systems, which may bind to enzymes or receptors, altering their activity and leading to various biological effects.

Biological Activity:

-

Potential Therapeutic Use: The compound's unique structure suggests potential therapeutic applications.

-

Mechanism of Action: Involves interaction with biological targets, potentially altering enzyme or receptor activity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume